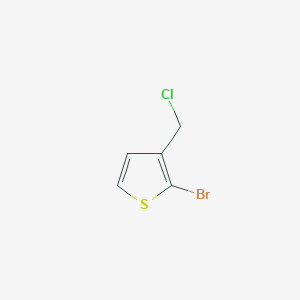

2-Bromo-3-(chloromethyl)thiophene

Description

Properties

Molecular Formula |

C5H4BrClS |

|---|---|

Molecular Weight |

211.51 g/mol |

IUPAC Name |

2-bromo-3-(chloromethyl)thiophene |

InChI |

InChI=1S/C5H4BrClS/c6-5-4(3-7)1-2-8-5/h1-2H,3H2 |

InChI Key |

KYCPHLZHYHMPAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1CCl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(chloromethyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . Another approach involves the direct halogenation of thiophene derivatives using reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(chloromethyl)thiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions to form various derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used in these reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield a wide range of substituted thiophenes.

Scientific Research Applications

2-Bromo-3-(chloromethyl)thiophene has several scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.

Materials Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Organic Synthesis: It is a valuable building block for the synthesis of more complex thiophene derivatives and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(chloromethyl)thiophene in various applications depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form carbon-carbon bonds . The presence of halogen atoms in the compound facilitates these reactions by stabilizing intermediates and enhancing reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Thiophenes

2-Bromo-3-(bromomethyl)thiophene (CAS 40032-76-6)

- Structure : Bromine at 2-position, bromomethyl (-CH₂Br) at 3-position.

- Properties : Boiling point 70–76°C (0.8 mmHg), refractive index 1.638, flash point 110°C .

- Reactivity : Undergoes electrochemical reduction at carbon cathodes in dimethylformamide, forming thiophene radical anions that facilitate dehalogenation .

- Applications : Precursor for functionalized polymers and bioactive molecules.

Comparison :

- The chloromethyl analog likely exhibits lower reactivity in nucleophilic substitutions compared to bromomethyl due to chlorine’s lower leaving-group ability.

- Chloromethyl derivatives may offer better stability under basic conditions, advantageous in pharmaceutical synthesis.

2-Bromo-3-methylthiophene (CAS 14282-76-9)

Comparison :

- The chloromethyl group introduces a reactive site for further functionalization (e.g., nucleophilic substitution), unlike the inert methyl group.

- Methyl-substituted derivatives are more thermally stable but less versatile in synthetic modifications.

Long Alkyl Chain-Substituted Thiophenes

2-Bromo-3-dodecylthiophene (CAS 139100-06-4)

- Structure : Dodecyl (-C₁₂H₂₅) at 3-position.

- Properties : Molecular weight 331.36 g/mol, used in regioregular polythiophenes for high charge-carrier mobility .

- Synthesis : Kumada coupling with Grignard reagents, followed by bromination .

2-Bromo-3-(2-ethylhexyl)thiophene (CAS 303734-52-3)

Comparison :

- Chloromethyl-substituted thiophenes lack the solubility-enhancing alkyl chains but offer direct pathways for covalent bonding (e.g., in surface functionalization or bioconjugation).

Electron-Deficient Thiophenes

2-Acetyl-3-bromothiophene

Comparison :

- Chloromethyl groups are less electron-withdrawing than acetyl, making 2-bromo-3-(chloromethyl)thiophene more suitable for electrophilic aromatic substitutions.

Data Tables

Table 1. Physical and Chemical Properties of Selected Thiophenes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.